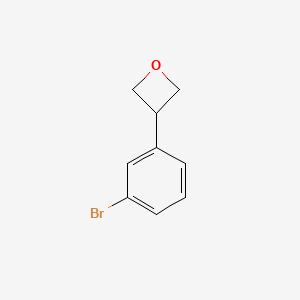

3-(3-溴苯基)氧杂环丁烷

描述

“3-(3-Bromophenyl)oxetane” is a chemical compound with the CAS Number: 1044507-52-9 . It has a molecular weight of 213.07 and its IUPAC name is 3-(3-bromophenyl)oxetane . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of oxetanes, including “3-(3-Bromophenyl)oxetane”, has been a topic of research in recent years . The synthetic methods reported in the literature often involve engineering of the required substrates, or the use of complex starting materials, including epoxides .

Molecular Structure Analysis

The InChI code for “3-(3-Bromophenyl)oxetane” is 1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

“3-(3-Bromophenyl)oxetane” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat . Its molecular weight is 213.07 .

科学研究应用

药物发现中的氧杂环丁烷

氧杂环丁烷,包括 3-(3-溴苯基)氧杂环丁烷等化合物,在药物发现中具有重要意义。它们可以显著改变药物分子中的性质,如水溶性、亲脂性、代谢稳定性和构象偏好。具体而言,用氧杂环丁烷取代宝石二甲基或羰基等官能团可以增加水溶性和降低代谢降解速率。此外,氧杂环丁烷可以诱导脂肪链的构象变化,有利于顺式排列。这种适应性使氧杂环丁烷在创建具有增强性质的新型药物化合物中很有价值 (Wuitschik 等人,2010)。

聚合物合成

3-(3-溴苯基)氧杂环丁烷等氧杂环丁烷已广泛用于聚合物合成。它们在聚合后可以生成聚醚二醇,当涉及 C(3)-取代的氧杂环丁烷时,这尤其有用。这些化合物还存在于各种天然产物中,包括具有药学重要性的天然产物。氧杂环丁烷的化学结构允许它们通过选择性偶联反应掺入聚合物和药物中 (Bellinghiere 等人,2015)。

蛋白质修饰

氧杂环丁烷可以通过化学选择性烷基化整合到蛋白质中,这是一种修饰蛋白质物理和生物学性质的方法。该工艺已应用于用作凋亡标志物和药物制剂中的蛋白质,展示了氧杂环丁烷在蛋白质工程中的多功能性以及发现新治疗剂的潜力 (Boutureira 等人,2017)。

高能材料合成

氧杂环丁烷衍生物,例如由 3-溴甲基-3-羟甲基氧杂环丁烷合成的衍生物,在高能材料的制造中具有应用。这些衍生物已被用于生产具有高爆速和压力的炸药,展示了它们在材料科学领域的重要性 (Born 等人,2022)。

有机光伏电池

氧杂环丁烷已被纳入有机光伏电池 (OPV) 中。合成了一种新的交联聚(3-己基噻吩)共聚物,它包含氧杂环丁烷功能化的噻吩共聚单体,并用于 OPV 制造。这突出了氧杂环丁烷在提高可再生能源技术性能中的作用 (Brotas 等人,2012)。

安全和危害

The compound has been classified as having acute toxicity when ingested (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and avoiding dust formation and inhalation of vapors, mist, or gas .

未来方向

Oxetanes, including “3-(3-Bromophenyl)oxetane”, are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Their unique properties make them attractive for the synthesis or late-stage modification of biologically active compounds .

作用机制

Target of Action

Oxetanes are four-membered heterocycles containing an oxygen atom . They have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic .

Mode of Action

The strained C−O−C bond angle in oxetanes exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor as well as donating electron density as a Lewis base . Oxetanes form more effective H-bonds than other cyclic ethers .

Biochemical Pathways

Oxetanes have been used in the synthesis of various compounds, including kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can have significant effects on cellular function .

Pharmacokinetics

Oxetanes in general are known for their metabolic stability .

Result of Action

Oxetanes have been used in the synthesis of various biologically active compounds, suggesting they may have significant effects at the molecular and cellular level .

属性

IUPAC Name |

3-(3-bromophenyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNHAXGIHOUCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703912 | |

| Record name | 3-(3-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044507-52-9 | |

| Record name | 3-(3-Bromophenyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

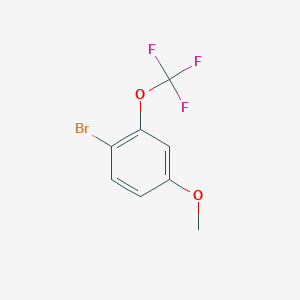

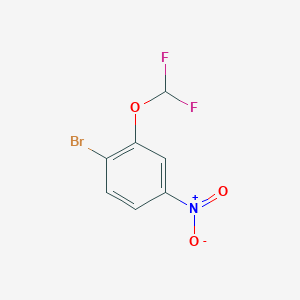

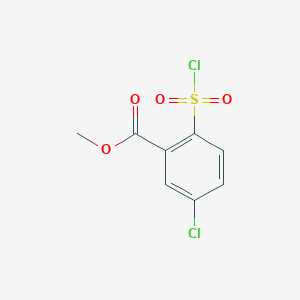

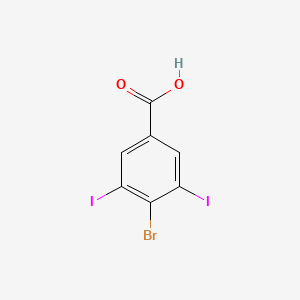

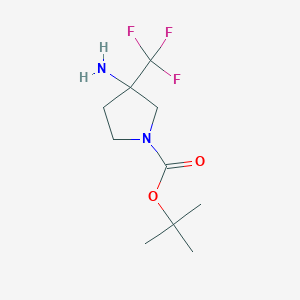

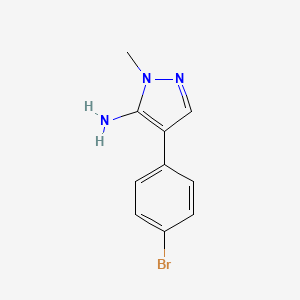

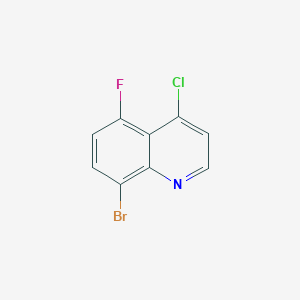

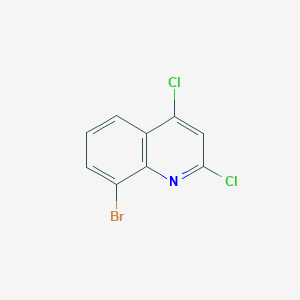

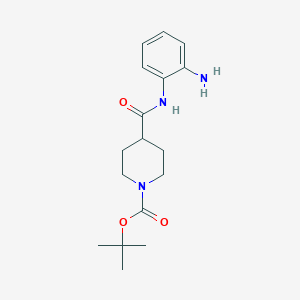

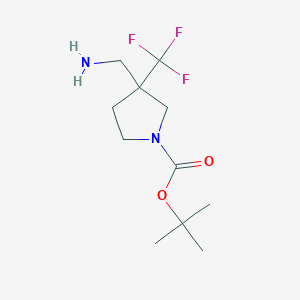

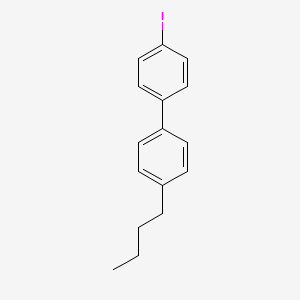

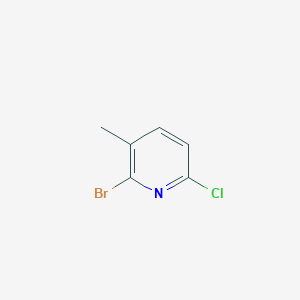

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。